The compound (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine is a novel chemical entity characterized by its unique structural components, which include a morpholine group and a thieno[2,3-d]pyrimidine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry as a candidate for drug development.
Source: The compound is derived from the thieno[2,3-d]pyrimidine class of compounds, which are known for their diverse pharmacological properties. Research has indicated that derivatives of this class can act as inhibitors of various biological targets, including kinases and other enzymes involved in critical cellular processes .
Classification: The compound falls under the category of heterocyclic organic compounds, specifically those containing nitrogen and sulfur atoms within their rings. Its classification is significant for understanding its reactivity and potential applications in pharmaceuticals.
The synthesis of (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core followed by functionalization with morpholine. The general synthetic route can be summarized as follows:
The synthesis often employs techniques such as refluxing in polar solvents (e.g., dimethylformamide or ethanol) and may involve the use of bases like sodium hydroxide to facilitate nucleophilic substitutions. Purification methods such as recrystallization or chromatography are commonly employed to isolate the final product with high purity .
The molecular structure of (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine can be represented through its chemical formula and three-dimensional conformation. The key structural features include:
The molecular weight of this compound is calculated based on its constituent atoms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure and purity.
The compound may participate in various chemical reactions typical for amines and heterocycles:
Reactions involving this compound can be monitored using chromatographic techniques to assess conversion rates and product formation. Additionally, reaction conditions such as temperature and solvent choice significantly affect yields and selectivity.
The mechanism by which (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine exerts its biological effects is likely linked to its interactions with specific enzyme targets. For instance, compounds in this class have been shown to inhibit phosphoinositide 3-kinase (PI3K), a critical regulator in many signaling pathways related to cell growth and survival.
Studies suggest that binding involves hydrogen bonding between the morpholine oxygen and specific amino acids within the active site of the target enzyme. This interaction stabilizes the compound within the binding pocket, thereby inhibiting enzymatic activity .
The physical properties of (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine include:
Chemical properties include:
Relevant data from spectral analyses (NMR, IR) can provide insights into functional groups present and their corresponding vibrational modes.
The primary applications of (2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine lie in its potential as an anti-cancer agent or inhibitor of specific kinases involved in tumor progression. Its design is aimed at overcoming limitations seen in earlier compounds by improving solubility and bioavailability.
Research indicates that derivatives from this class may also have implications in treating other diseases related to dysregulated kinase activity, thus broadening their therapeutic potential beyond oncology .
The PI3K/mTOR signaling axis functions as a master regulator of cellular metabolism, proliferation, and survival. Dysregulation of this pathway occurs in >70% of human malignancies through multiple mechanisms, including PIK3CA gain-of-function mutations (present in 20-30% of breast cancers), PTEN tumor suppressor loss (frequent in glioblastoma and prostate cancer), and receptor tyrosine kinase hyperactivity [2] [6]. This hyperactivation drives uncontrolled cell cycle progression by upregulating cyclin D1 expression and suppressing p27-mediated inhibition. Simultaneously, it enhances protein synthesis via phosphorylation of 4EBP1 and S6K1, while inhibiting autophagy through ULK1 suppression. The resulting metabolic reprogramming—characterized by increased glucose uptake and glycolytic flux—supports rapid tumor growth and creates a hypoxic microenvironment that further stimulates angiogenesis through HIF-1α stabilization [6]. Critically, mTOR exists in two distinct complexes: mTORC1 (rapamycin-sensitive) regulates metabolism and protein synthesis, while mTORC2 (rapamycin-insensitive) controls AKT activation and cytoskeletal dynamics. Dual inhibition of both complexes is required to achieve comprehensive pathway suppression and prevent compensatory signaling escape mechanisms observed with single-target agents [6].
Table 1: Key Oncogenic Alterations in the PI3K/mTOR Pathway
Pathway Component | Alteration Type | Frequency in Cancers | Functional Consequence |
---|---|---|---|
PI3Kα (PIK3CA) | Activating mutations | 20-30% (breast) | Increased PIP3 production |
PTEN | Deletion/mutation | 40-80% (glioblastoma) | Uncontrolled AKT activation |
AKT | Amplification | 10-20% (gastric) | Enhanced survival signals |
mTOR | Overexpression | 15% (renal cell) | Hyperactive protein synthesis |
TSC1/2 | Inactivating mutations | 10% (bladder) | Constitutive mTORC1 signaling |
Morpholine rings serve as privileged structural motifs in kinase inhibitor design due to their dual functionality as hydrogen bond acceptors and their capacity to modulate physicochemical properties. Crystallographic analyses reveal that the morpholine oxygen forms a critical hydrogen bond with the hinge region valine residue (Val133 in mTOR, Val848 in VEGFR-2, and Val719 in EGFR), anchoring inhibitors within the ATP-binding cleft [2] [6]. This interaction is stereoelectronically optimized when the morpholine adopts a chair conformation, positioning its oxygen atom for ideal vector alignment with backbone NH groups. Beyond target engagement, morpholine incorporation significantly improves aqueous solubility (>1000 μM for advanced derivatives vs. <50 μM for non-morpholine analogs) through enhanced hydration capacity, while maintaining moderate lipophilicity (cLogP 2.5-4.0) compatible with membrane permeability [6]. Metabolic stability studies demonstrate that morpholine rings exhibit superior resistance to oxidative metabolism compared to piperazine or piperidine analogs, reducing susceptibility to CYP3A4-mediated N-dealkylation. This property was instrumental in the development of clinical candidates like AZD8055, where morpholine substitution lowered human hepatocyte turnover from 36.4 μL/min/10^6 cells to <4.2 μL/min/10^6 cells in successor compounds [6].
Table 2: Comparative Analysis of Morpholine vs. Non-Morpholine Kinase Inhibitors
Property | Morpholine Derivatives | Non-Morpholine Analogs | Biological Impact |
---|---|---|---|
H-bond Acceptor Capacity | Strong (2 H-bonds) | Moderate (1 H-bond) | Enhanced kinase binding |
Aqueous Solubility | >1000 μM | <50 μM | Improved bioavailability |
Metabolic Stability | Low CYP3A4 susceptibility | High N-dealkylation | Extended half-life |
Membrane Permeability | Moderate (Papp 5-10 × 10⁻⁶ cm/s) | Variable | Balanced tissue distribution |
Selectivity Index | 50-100 fold | 10-30 fold | Reduced off-target effects |
Thieno[2,3-d]pyrimidine has emerged as a versatile bioisostere of natural purines and quinazoline-based kinase inhibitors, combining synthetic accessibility with exceptional capacity for structural diversification. Early analogs featured simple C4-amine substitutions, achieving moderate EGFR inhibition (IC₅₀ ~200 nM) but limited cellular potency [2] [4]. The critical evolutionary leap occurred with the strategic incorporation of meta-directed solubilizing groups at the C4-position and hydrophobic substituents at the C6/C7-positions, dramatically improving target affinity and cellular penetration. For example, compound III (5-(3,4-dimethoxyphenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine) exhibited VEGFR-2 inhibition at 73 nM, while IV (6-cyclohexyl-N⁴-(3-(4-methylpiperazin-1-yl)propyl)thieno[2,3-d]pyrimidine-2,4-diamine) showed dual EGFRWT/EGFRT790M inhibition (IC₅₀ 37.19/204.10 nM) [7] [9]. Contemporary designs exploit the C2-position for allosteric pocket engagement, exemplified by compound 14 ((2-morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine analog), which achieved dual VEGFR-2/EGFR inhibition (IC₅₀ 50.31/5.42 nM) through synergistic interactions: the p-tolyl group occupies hydrophobic region I of EGFR, while the morpholinoethyl chain extends toward the DFG motif of VEGFR-2 [9]. Molecular dynamics simulations confirm that these derivatives stabilize inactive kinase conformations by disrupting salt bridge networks (e.g., Lys868-Glu885 in VEGFR-2) and induce >90% apoptosis in triple-negative breast cancer models at 10 μM concentrations [7] [9].
Table 3: Structural Optimization of Thieno[2,3-d]pyrimidine-Based Kinase Inhibitors
Generation | Core Structure | Key Modifications | Potency (IC₅₀) | Cellular Activity |
---|---|---|---|---|
1st | C4-anilino | Unsubstituted aryl | EGFR: 200-500 nM | GI₅₀ >20 μM |
2nd | C4-aminopiperidine/C6-aryl | Hydrophobic C6 substituents | VEGFR-2: 73 nM | GI₅₀ 8-16 μM |
3rd | C4-morpholinoethyl/C6-cyclohexyl | Solubilizing C4 chains | EGFRT790M: 204 nM | GI₅₀ 4-11 μM |
4th (Dual) | C4-morpholinoethyl/C5-p-tolyl | Hydrophobic C5/C7 groups | VEGFR-2: 50 nM; EGFR: 5 nM | GI₅₀ 2.8-8.1 μM |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9